molecular formula C18H21NO3 B2579234 N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide CAS No. 950286-01-8

N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide

Numéro de catalogue B2579234
Numéro CAS: 950286-01-8
Poids moléculaire: 299.37
Clé InChI: UGCFGQGXHNCGGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide, also known as BHFF, is a benzoxepine derivative that has been extensively studied for its potential therapeutic applications. BHFF is a potent and selective antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system.

Mécanisme D'action

N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide acts as a competitive antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. By binding to the receptor, this compound blocks the action of GABA, leading to a decrease in inhibitory neurotransmission. This results in an increase in excitability of the neurons in the brain, which can lead to anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic effects in animal models of anxiety. It has also been shown to enhance the effects of other anxiolytic drugs. This compound has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its anxiolytic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide in lab experiments is its potent and selective antagonism of the GABAA receptor. This allows for precise manipulation of inhibitory neurotransmission in the brain. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors in the brain.

Orientations Futures

There are several future directions for research on N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide. One direction is to investigate its potential therapeutic applications in the treatment of anxiety disorders. Another direction is to explore its potential interactions with other neurotransmitter systems in the brain. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide involves a multistep process starting from the commercially available 3,4-dihydro-2H-1-benzoxepin-5-carboxylic acid. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclohexylamine to form the corresponding amide. The amide is then subjected to a series of reactions involving methylation, reduction, and cyclization to yield this compound.

Applications De Recherche Scientifique

N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders. It has been shown to be a potent and selective antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has been shown to have anxiolytic effects in animal models of anxiety, and it has also been shown to enhance the effects of other anxiolytic drugs.

Propriétés

IUPAC Name

N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-21-16-7-8-17-14(12-16)11-13(9-10-22-17)18(20)19-15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCFGQGXHNCGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.